

# Cost-performance analysis of beryllium-nickel in aerospace applications

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# Beryllium-Nickel in Aerospace: A Cost-Performance Showdown

In the demanding realm of aerospace engineering, material selection is a critical exercise in balancing performance, weight, and cost. Beryllium-nickel (Be-Ni) alloys have carved out a niche for applications demanding high strength and stability at elevated temperatures. This guide provides a comprehensive cost-performance analysis of beryllium-nickel, comparing it with two other aerospace stalwarts: titanium and high-strength steel.

#### **Executive Summary**

Beryllium-nickel alloys, particularly Alloy 360, offer exceptional strength-to-weight ratios and superior performance at high temperatures compared to many titanium and steel alloys. This makes them a compelling choice for critical components such as springs, connectors, and diaphragms in high-temperature environments. However, the significantly higher cost of beryllium-nickel necessitates a careful cost-benefit analysis for each application. While titanium alloys like Ti-6Al-4V provide a well-rounded combination of strength, low density, and corrosion resistance at a moderate cost, high-strength steels such as Maraging 250 offer very high strength at a lower price point but with a considerable weight penalty.

## **Data Presentation: A Comparative Analysis**



The following table summarizes the key mechanical and physical properties alongside indicative cost for aerospace-grade Beryllium-Nickel Alloy 360, Titanium Ti-6Al-4V, and Maraging Steel 250.

Property	Beryllium-Nickel Alloy 360 (Age Hardened)	Titanium Alloy Ti- 6Al-4V (Annealed)	Maraging Steel 250 (Aged)
Density	8.27 g/cm <sup>3</sup> [1]	4.43 g/cm <sup>3</sup>	8.02 g/cm <sup>3</sup>
Ultimate Tensile Strength (UTS)	~2000 MPa[1]	~950 MPa	~1723 MPa
Yield Strength (0.2% Offset)	~1690 MPa[1]	~880 MPa	~1650 MPa
Modulus of Elasticity	195 - 210 GPa[1]	113.8 GPa	186 GPa
Service Temperature Limit	Up to 370°C (short term)[1]	~427°C	~450°C
Thermal Conductivity	48 W/m·K[1]	6.7 W/m⋅K	25.5 W/m⋅K
Fatigue Strength (in reverse bending)	586-655 MPa at 10 million cycles[1]	Varies significantly with condition and surface finish	Varies with surface treatment
Indicative Cost (per kg)	~\$200 - \$400+	~\$30 - \$100	~\$20 - \$70

# **Experimental Protocols**

The mechanical properties presented in this guide are determined using standardized testing methodologies to ensure comparability and reliability. The key experimental protocols are outlined below:

## **Tensile Testing**

• Standard: ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials.



 Methodology: A specimen of the material is subjected to a controlled tensile force until it fractures. Key parameters such as Ultimate Tensile Strength, Yield Strength, and Elongation are measured. For elevated temperature testing, the specimen is heated to and maintained at the desired temperature within a furnace during the test.

#### **Fatigue Testing**

- Standard: ASTM E466 Standard Practice for Conducting Force Controlled Constant Amplitude Axial Fatigue Tests of Metallic Materials.
- Methodology: A specimen is subjected to a cyclic load of a specified magnitude. The number
  of cycles to failure is recorded. This is repeated for various load levels to generate an S-N
  (Stress-Life) curve, which characterizes the fatigue life of the material. High-temperature
  fatigue testing is conducted within a furnace to simulate service conditions.

#### **Creep and Stress-Rupture Testing**

- Standard: ASTM E139 Standard Test Methods for Conducting Creep, Creep-Rupture, and Stress-Rupture Tests of Metallic Materials.
- Methodology: A specimen is subjected to a constant load at an elevated temperature, and the deformation (creep) is measured over time. Stress-rupture tests are conducted to determine the time it takes for a specimen to fracture under these conditions.

## **Mandatory Visualization**

The following diagram illustrates the logical workflow for selecting a material based on a costperformance analysis for a high-temperature aerospace application.





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Cost-Performance analysis workflow for material selection.

#### Conclusion

The cost-performance analysis reveals a clear trade-off between the superior high-temperature performance of beryllium-nickel and its higher cost. For applications where performance and weight are paramount and the operational environment is extreme, the premium for beryllium-nickel can be justified. Titanium alloys offer a versatile and more economical solution for a broader range of aerospace applications. High-strength steels remain a viable option for components where high strength is the primary driver and weight is a less critical factor. The ultimate material selection will always depend on a detailed analysis of the specific application's requirements and budgetary constraints.

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#### References

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